4-Octylmorpholine

Description

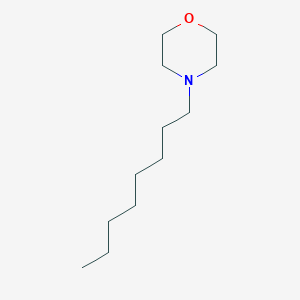

Structure

3D Structure

Properties

IUPAC Name |

4-octylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO/c1-2-3-4-5-6-7-8-13-9-11-14-12-10-13/h2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMLNNXGEQCSYGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074490 | |

| Record name | Morpholine, 4-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13063-60-0 | |

| Record name | 4-Octylmorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13063-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Octylmorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013063600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholine, 4-octyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-octylmorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-OCTYLMORPHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN4DXU3BNP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 4 Octylmorpholine

Advanced Strategies for 4-Octylmorpholine Synthesis

The construction of the this compound molecule can be achieved through several advanced synthetic routes. These methods prioritize high efficiency, atom economy, and the use of readily available starting materials.

Catalytic Hydroaminomethylation Routes to N-Octylmorpholine

Catalytic hydroaminomethylation represents a powerful, atom-economical method for synthesizing amines. This one-pot reaction involves the tandem transformation of an olefin, an amine, and synthesis gas (a mixture of carbon monoxide and hydrogen) directly into a larger amine product. The synthesis of this compound via this route typically uses 1-octene (B94956) and morpholine (B109124) as the key reactants.

The process is a tandem reaction where the alkene first undergoes hydroformylation to form an aldehyde, which then condenses with the amine (morpholine) to form an enamine or iminium ion intermediate. This intermediate is subsequently hydrogenated in situ to yield the final tertiary amine product, this compound.

Rhodium-based catalysts are frequently employed for this transformation. For instance, studies have explored the rhodium-catalyzed hydroaminomethylation of 1-octene with morpholine in various solvent systems to optimize reaction efficiency and catalyst recyclability. In a thermomorphic solvent (TMS) system composed of propylene (B89431) carbonate, an alkane, and N-octylpyrrolidone as a mediator, a 92% conversion of 1-octene and 92% selectivity for the corresponding amines were achieved. fishersci.se Another approach using a jetloop reactor for the gas/liquid/liquid reaction system reported conversions of up to 90% in 4 hours. fishersci.no

| Catalyst System | Reactants | Solvent/System | Yield/Conversion | Reference |

|---|---|---|---|---|

| Rhodium-based | 1-Octene, Morpholine, CO/H₂ | Thermomorphic Solvent System (TMS) | 92% conversion, 92% selectivity | fishersci.se |

| Rhodium-phosphine | 1-Octene, Morpholine, CO/H₂ | Jetloop Reactor (gas/liquid/liquid) | Up to 90% conversion, 73% amine yield | fishersci.no |

| Rhodium-TPPTS (water-soluble) | 1-Octene, Morpholine, CO/H₂ | Biphasic (organic/aqueous) | Up to 68% yield of linear amine | fishersci.ca |

Dehydration Agent-Mediated Amine-Alcohol Coupling Approaches

The direct N-alkylation of amines with alcohols is an environmentally benign synthetic strategy where water is the only byproduct. These reactions proceed through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism, which functions as an effective dehydration-mediated coupling. organic-chemistry.org In this process, a catalyst, typically a transition metal complex, temporarily "borrows" hydrogen from the alcohol, oxidizing it to an aldehyde intermediate. The aldehyde then condenses with the amine (morpholine), releasing a molecule of water. The resulting iminium ion is then reduced by the catalyst, which returns the borrowed hydrogen to complete the cycle and yield the N-alkylated amine (this compound). organic-chemistry.org

Various catalytic systems based on non-noble metals like titanium and manganese, as well as noble metals like ruthenium, have been developed for this type of transformation. organic-chemistry.orgnih.govacs.org For example, a titanium hydroxide (B78521) catalyst has been shown to be effective for the N-alkylation of various amines with alcohols, proceeding through a mechanism that involves the dehydration of alcohols to ethers followed by cleavage of the C-O bond by the amine. acs.orgresearchgate.net While not explicitly detailed for this compound, these general methodologies are applicable for its synthesis from morpholine and 1-octanol (B28484). Another conceptual approach involves using solid-phase dehydrating agents like silica-bound benzoyl chloride, which can facilitate cyclodehydration reactions by removing water and can be easily recovered and reused. uni.lu

Nucleophilic Substitution Reactions with Activated Octyl Moieties

A classic and highly effective method for forming the C-N bond in this compound is through nucleophilic substitution. This approach typically involves reacting morpholine, which acts as the nucleophile, with an octyl group that has been "activated" with a good leaving group.

One prominent example involves the activation of primary or secondary octanols. Research has demonstrated the use of p-cymenesulphonyl chloride (CymCl), a bio-derived activating group, to convert octanols into their corresponding p-cymenesulphonate esters. epa.govwikipedia.org These esters are excellent substrates for nucleophilic substitution. When the activated octanol (B41247) is heated with an excess of morpholine, the morpholine nitrogen attacks the carbon atom bearing the sulphonate ester, displacing it to form the desired N-octylmorpholine product. epa.govfishersci.at This method has been successfully applied to both 1-octanol and 2-octanol (B43104), yielding the corresponding linear and branched products, respectively. wikipedia.orgscielo.br

The reaction of activated 1-octanol with excess morpholine at 100°C for 4 hours yields N-1-octylmorpholine, while the same reaction with activated 2-octanol produces N-2-octylmorpholine. epa.govwikipedia.org

| Substrate | Activating Agent | Nucleophile | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Octanol | p-Cymenesulphonyl chloride | Morpholine | N-1-octylmorpholine | 68% | epa.govwikipedia.org |

| 2-Octanol | p-Cymenesulphonyl chloride | Morpholine | N-2-octylmorpholine | 82% | epa.govwikipedia.org |

Optimized Synthetic Pathways and Yield Enhancement

Optimizing synthetic pathways to maximize yield is a central goal in chemical synthesis. For this compound, several strategies have proven effective.

For nucleophilic substitution routes, the choice of activating group is critical. The use of p-cymenesulphonyl chloride (CymCl) as a bio-based activating group results in high yields for the subsequent reaction with morpholine (68% for the primary derivative and 82% for the secondary). wikipedia.orgfishersci.at This demonstrates that creating a more reactive electrophile through the installation of a highly effective leaving group is a key strategy for optimizing the synthesis and enhancing the final product yield.

Derivatization and Functionalization of the this compound Scaffold

The tertiary amine functionality of the this compound scaffold makes it a suitable substrate for further chemical transformations, particularly for the synthesis of quaternary ammonium (B1175870) salts.

Synthesis of Quaternary Ammonium Salts Based on this compound

Quaternary ammonium salts can be readily synthesized from this compound via the Menschutkin reaction. organic-chemistry.orgfishersci.at This is a bimolecular nucleophilic substitution (SN2) reaction where the lone pair of electrons on the nitrogen atom of this compound attacks an electrophilic carbon of an alkylating agent, typically an alkyl halide. fishersci.at

The general procedure involves reacting this compound with an alkyl halide (e.g., methyl iodide, ethyl bromide, or benzyl (B1604629) chloride) in a suitable solvent. fishersci.atfishersci.pt The reaction mixture is often heated to facilitate the substitution. For example, a general protocol involves heating the tertiary amine and the alkylating agent in a solvent like dimethylformamide (DMF) or chloroform (B151607) at temperatures around 50-60°C for several hours. fishersci.atfishersci.ptwikidata.org The resulting product is a quaternary ammonium salt, where the nitrogen atom is bonded to four carbon substituents (the octyl group, the two ethyl groups from the morpholine ring, and the newly added alkyl group) and carries a permanent positive charge, which is balanced by the halide anion.

Formation of Carbamate (B1207046) Derivatives Incorporating Morpholine Structures

The synthesis of carbamate derivatives from morpholine structures is a significant area of chemical research. A notable method involves the reaction of amines with alkoxycarbonylimidazolium salts, which serve as effective reagents for forming carbamates under mild conditions. researchgate.net

One specific example is the synthesis of octyl morpholine-4-carboxylate. This reaction is achieved by reacting an alkoxycarbonyl imidazolium (B1220033) iodide derivative with morpholine. researchgate.net However, to create a carbamate from this compound, the synthetic route would be adapted. Generally, the formation of carbamates can be achieved through several pathways, including the reaction of an alcohol with an isocyanate, or by reacting an amine like this compound with a suitable chloroformate or an activated carbonate. google.comacs.org

A well-documented procedure for creating a related structure, octyl morpholine-4-carboxylate, involves reacting an appropriate alkoxycarbonyl imidazole (B134444) with morpholine in acetonitrile. researchgate.net The reaction proceeds smoothly at room temperature, yielding the desired carbamate product. researchgate.net For instance, the synthesis of octyl morpholine-4-carboxylate from an alkoxycarbonyl imidazolium iodide derivative and morpholine resulted in an 81% yield after purification by column chromatography. researchgate.net This general methodology highlights a viable pathway for the formation of carbamates from secondary amines like morpholine and its derivatives.

The table below summarizes a representative synthesis of a morpholine-based carbamate, illustrating the reactants and the resulting product.

| Reactant 1 | Reactant 2 | Product | Yield | Conditions |

| Alkoxycarbonyl imidazolium iodide | Morpholine | Octyl morpholine-4-carboxylate | 81% | Acetonitrile, Room Temperature |

This table illustrates the synthesis of a related morpholine carbamate, as detailed in the literature. researchgate.net

Exploration of Structural Modifications for Tailored Reactivity

The reactivity of the this compound molecule can be intentionally altered by making specific structural modifications. These changes can be targeted at either the octyl chain or the morpholine ring itself to fine-tune the compound's chemical properties for specific applications.

Structural modifications to the morpholine ring are a key strategy for influencing reactivity. For example, introducing alkyl substitutions at various positions on the morpholine ring can lead to significant changes in a molecule's activity. e3s-conferences.org Research on other morpholine derivatives has shown that substitutions at the C-3 position can enhance certain activities, suggesting that modifying the ring of this compound could similarly tailor its reactivity profile. e3s-conferences.org Furthermore, creating bridged morpholine structures, such as by adding a 3,5-ethylene bridge, has been shown to create more potent and selective molecules in other contexts. e3s-conferences.org This suggests that introducing conformational constraints on the morpholine ring of this compound could profoundly impact its interaction with other chemical entities.

Modifications to the N-alkyl substituent—in this case, the octyl group—also provide a direct route to altering the molecule's properties. Changes in the length, branching, or saturation of the alkyl chain can affect the compound's steric hindrance and lipophilicity. These factors are crucial in controlling its solubility and the accessibility of the nitrogen atom's lone pair of electrons, which is central to its basicity and nucleophilicity. The reactivity of amines in forming carbamates, for example, can be influenced by the steric bulk of the substituents on the nitrogen atom. mdpi.com Therefore, modifying the octyl group could tailor the reaction rates and equilibrium of this compound in various chemical transformations.

The general principles of chemical reactivity indicate that altering electronic and steric properties through structural changes can lead to tailored outcomes. For this compound, this could involve:

Introducing functional groups onto the octyl chain to create new reaction sites.

Altering the morpholine ring with electron-withdrawing or electron-donating groups to modulate the nitrogen's basicity. e3s-conferences.org

Synthesizing bicyclic analogues to restrict conformational flexibility and enhance selectivity in reactions. e3s-conferences.org

These modifications allow for the rational design of this compound derivatives with customized reactivity for use in diverse synthetic applications.

Catalytic Roles and Applications in Chemical Processes

4-Octylmorpholine as a Constituent in Catalytic Systems

This compound can function as a crucial component in various catalytic systems, primarily by acting as a ligand or an additive. Its specific structure, featuring a tertiary amine and a long alkyl chain, allows it to influence the course of chemical reactions in distinct ways.

Ligand or Additive Functionality in Transition Metal-Catalyzed Reactions

In the realm of transition metal catalysis, molecules that bind to the metal center are known as ligands. libretexts.org These ligands play a critical role in modulating the metal's reactivity, selectivity, and stability. libretexts.orgnih.gov this compound, with its nitrogen atom possessing a lone pair of electrons, can coordinate to a transition metal, thereby functioning as a ligand. The binding of this compound can influence the electron density at the metal center, which in turn affects the catalytic activity. researchgate.net The steric bulk of the octyl group can also play a role in controlling the access of substrates to the catalytic site, thus influencing the selectivity of the reaction. nih.gov

Furthermore, this compound can act as an additive in transition metal-catalyzed reactions. mdpi.com In this capacity, it may not directly bind to the primary catalytic species but can influence the reaction environment in several ways. For instance, it can act as a base to neutralize acidic byproducts that might otherwise inhibit the catalyst. It can also participate in the regeneration of the active catalyst, thereby ensuring a sustained catalytic cycle. The specific function of this compound, whether as a ligand or an additive, is highly dependent on the particular reaction, the nature of the transition metal, and the other components of the catalytic system. frontiersin.org

Involvement in Organometallic or Photocatalytic Systems

In photocatalytic systems, light is used to drive chemical reactions. wikipedia.org These systems often employ a photocatalyst that absorbs light and initiates the chemical transformation. mdpi.com While direct involvement of this compound in the primary photo-excitation step is less common, it can play a secondary role. For example, in certain photocatalytic CO2 reduction systems utilizing transition metal complexes, amine additives can act as sacrificial electron donors, facilitating the regeneration of the active photocatalyst. nih.gov The tertiary amine functionality of this compound makes it a potential candidate for such a role. The efficiency of these systems can be influenced by the structure of the amine, including the nature of the alkyl substituents. rsc.org

Tertiary Amine Catalysis in Polymer Science and Materials Chemistry

Tertiary amines are widely utilized as catalysts in polymer synthesis, particularly in the production of polyurethanes. gianeco.com Their basicity and nucleophilicity enable them to accelerate the reactions between isocyanates and polyols, which form the urethane (B1682113) linkages of the polymer backbone. rsc.org

Applications in Polyurethane Synthesis and Foaming Processes

This compound finds significant application as a catalyst in the synthesis of polyurethane foams. gianeco.com The production of polyurethane foam involves two main reactions: the polymerization reaction between a polyol and an isocyanate to form the polymer matrix, and the blowing reaction, which generates a gas to create the foam structure. osti.gov Tertiary amine catalysts, such as this compound, play a crucial role in balancing these two reactions.

Influence on Reaction Kinetics and Material Properties in Polymer Formulations

The presence of this compound as a catalyst has a profound impact on the reaction kinetics of polyurethane formation. mdpi.com By accelerating the isocyanate-polyol reaction, it reduces the curing time and enables faster production cycles. mdpi.com Computational studies on similar morpholine (B109124) derivatives have shown that the catalyst lowers the activation energy of the urethane formation reaction. nih.gov

The catalytic activity of this compound also influences the final properties of the polyurethane material. hzo.com The rate of polymerization affects the polymer's molecular weight and crosslink density, which in turn determine its mechanical properties, such as stiffness, tensile strength, and impact resistance. parksystems.comresearchgate.net Furthermore, the catalyst can affect the morphology of the polymer, including the phase separation of hard and soft segments in segmented polyurethanes, which has a significant impact on the material's thermal and mechanical behavior. scispace.comaaru.edu.jo The glass transition temperature (Tg), a key characteristic of polymers, can also be influenced by the catalyst's effect on the polymer structure. hzo.com

Mechanistic Investigations of this compound in Catalytic Pathways

Understanding the precise mechanism by which this compound functions in catalytic pathways is essential for optimizing its use and designing more efficient catalysts. Mechanistic studies often involve a combination of kinetic experiments, spectroscopic analysis, and computational modeling.

In the context of polyurethane synthesis, the generally accepted mechanism for tertiary amine catalysis involves the formation of an activated complex. The tertiary amine, acting as a nucleophile, is thought to interact with the isocyanate group, increasing its electrophilicity and making it more susceptible to attack by the hydroxyl group of the polyol. nih.gov Another proposed mechanism involves the amine acting as a base, abstracting a proton from the alcohol to form a more reactive alkoxide ion. nih.gov

Kinetic studies can provide valuable data on how the concentration of this compound affects the reaction rate, helping to elucidate the reaction order and propose a rate law. Spectroscopic techniques can be used to identify reaction intermediates and transition states, providing direct evidence for the proposed mechanistic steps. wou.edu Computational studies, such as density functional theory (DFT) calculations, can model the reaction pathway at a molecular level, providing insights into the energies of intermediates and transition states, and helping to differentiate between possible mechanisms. nih.gov Such investigations are crucial for a fundamental understanding of how this compound exerts its catalytic effect.

Based on a comprehensive search of available scientific literature, there are no specific research findings or data on the kinetic studies of hydroperoxide decomposition in reactions mediated by this compound. The catalytic role of this specific compound in this particular chemical process is not documented in the public domain.

Therefore, the requested article section on "" with the subsection "3.3.1. Kinetic Studies of Hydroperoxide Decomposition in Amine-Mediated Reactions" for the compound this compound cannot be generated.

Biological Activities and Efficacy Studies of 4 Octylmorpholine and Its Derivatives

Antimicrobial and Antifungal Efficacy Assessments

The antimicrobial and antifungal properties of 4-octylmorpholine derivatives, particularly its quaternary ammonium (B1175870) salts, have been a significant area of study. These compounds have demonstrated notable activity against various fungal pathogens.

Evaluation of Fungicidal Properties of N-Octylmorpholine Quaternary Salts

Quaternary ammonium salts (QASs) derived from N-octylmorpholine have been synthesized and evaluated for their fungicidal action. google.commdpi.comresearchgate.netnih.govwikipedia.org A key advantage of these salts is their solubility in water, which simplifies their application in fields such as plant protection. google.com For instance, N-(4-cyanobenzyl)-N-octylmorpholine chloride was synthesized by reacting 4-chloromethyl-benzonitrile with N-octylmorpholine. google.com The fungicidal effectiveness of these compounds has been tested against various fungi, including those from the Alternaria and Botrytis genera. google.com

The mechanism of antimicrobial activity of QASs is generally understood to involve the adsorption of the QAS molecule onto the cell wall, followed by its penetration. mdpi.com This process can disrupt the cell membrane and interfere with essential cellular functions. wikipedia.org The length of the alkyl chain in QASs is a critical factor influencing their biocidal activity. mdpi.com

Comparative Analysis of Antifungal Potency against Pathogenic Fungi

The antifungal potency of N-octylmorpholine quaternary salts has been compared with other established fungicides. google.com In vitro tests have been conducted to assess their ability to inhibit the germination of spores from pathogenic fungi like Alternaria tenuis. google.com These studies aim to identify new agents that can effectively control plant diseases, including those caused by pathogens that have developed resistance to existing fungicides. google.comnih.govnih.govresearchgate.net The development of new antifungal agents with novel mechanisms of action is crucial for managing the increasing problem of resistance to current therapies. nih.govnih.gov

Applications in Pest Control and Aquatic Infestation Management

Beyond their antimicrobial properties, derivatives of this compound have been investigated for their potential in controlling insect pests and aquatic parasites.

Investigation as a Juvenile Hormone Mimic and Analogues

Juvenile hormones (JHs) are crucial for regulating the development, metamorphosis, and reproduction of insects. nih.govwikipedia.org Synthetic compounds that mimic the action of JH, known as juvenile hormone analogues (JHAs) or juvenoids, are used as insecticides. wikipedia.orgicup.org.uk These compounds can disrupt the normal life cycle of insects, preventing larvae from developing into reproductive adults. wikipedia.org Research into JH signaling pathways is considered a promising area for the development of novel insecticides. nih.gov While specific studies directly linking this compound as a juvenile hormone mimic are not prevalent in the provided results, the broader context of developing new insecticides includes the exploration of various chemical structures that can interfere with insect hormonal systems. nih.govuochb.cznih.gov

Efficacy against Crustacean Parasites in Aquaculture Systems

This compound has been identified as a compound for controlling crustacean infestations in fish, particularly sea lice. google.com These parasites pose a significant threat to the aquaculture industry, causing substantial economic losses. google.commarineparasitology.comscispace.com The use of juvenile hormone analogue compounds has been found to be effective in controlling infestations by crustacean species like Lepeophtheirus salmonis and Caligus elongatus in farmed salmon and trout. google.com Since the metamorphic processes are similar across many crustacean species, it is anticipated that JHAs will be effective against a broader range of ectoparasitic crustaceans that infest aquatic animals. google.comnhm.orgresearchgate.net

Corrosion Inhibition Mechanisms and Performance

Organic compounds, including those with amine structures like morpholine (B109124) derivatives, are widely used as corrosion inhibitors in various industries. mdpi.comresearchcommons.org These inhibitors function by adsorbing onto the metal surface, creating a protective barrier that shields the metal from corrosive environments. mdpi.comuomustansiriyah.edu.iqresearchgate.net

Formulation as an Anticorrosive Agent for Metal Protection

This compound is utilized as a corrosion inhibitor, typically formulated into products designed for metal protection. These formulations often take the form of water-displacing fluids or as additives in protective coatings. cogelsa.comspecialchem.com The primary function of such formulations is to create a barrier that prevents corrosive elements like water and oxygen from reaching the metal surface. turkchem.net Products containing these types of inhibitors are designed for long-term protection of metal parts, especially those machined with water-miscible coolants or stored in humid environments. cogelsa.comwd40.com

The formulation strategy involves dissolving the inhibitor in a suitable solvent, often an aliphatic, aromatic-free type, which aids in its application and ability to displace water. cogelsa.com In coating systems, anticorrosive pigments and inhibitors are incorporated into a binder. When water permeates the coating, it dissolves soluble components of the inhibitor, which are then transported to the metal surface to actively stop corrosion. turkchem.net For instance, zinc hydroxyphosphite is a pigment used in various primer systems, including air-drying alkyds and 2-component epoxies, to provide anticorrosive properties. turkchem.net Similarly, this compound would be incorporated to leverage its chemical properties for protecting ferrous and non-ferrous metals. cogelsa.com

Surface Interaction and Protective Barrier Film Formation Studies

The efficacy of this compound as a corrosion inhibitor is rooted in its ability to form a protective film on the metal surface. This process involves the adsorption of the inhibitor molecules onto the metal. ijcsi.pro The mechanism of protection for such coatings involves creating a physical barrier to oxygen, water, and corrosive ions like chlorides and sulfates. specialchem.com The film formation process for inhibitors in a coating formulation is a multi-stage event. Initially, dispersed particles of the polymer and inhibitor arrange themselves in a closely packed manner as the solvent (or water in waterborne systems) evaporates. nih.gov Subsequently, capillary pressure facilitates the removal of remaining volatile components from the spaces between particles, leading to their deformation and fusion into a continuous, densely packed polymer film. nih.gov

Broader Context of Amine Emissions and Material Degradation in Enclosed Environments

The use of amines, including morpholine derivatives, in industrial processes like corrosion inhibition and post-combustion CO2 capture (PCC) raises environmental considerations regarding their emission and degradation. ieaghg.orgglobalccsinstitute.com While effective, these volatile or semi-volatile compounds can be released into the atmosphere from industrial facilities. ukccsrc.ac.uk In enclosed environments or in atmospheric emissions, these amines can undergo chemical transformations. ieaghg.org

A significant concern is the potential for amines to react with other atmospheric pollutants, such as nitrogen oxides (NOx), to form degradation products like nitrosamines and nitramines. ieaghg.orgukccsrc.ac.uk Many of these degradation products are classified as chemicals of concern due to potential health and environmental impacts. ieaghg.orgforcetechnology.com The composition and concentration of emissions from a plant using an amine-based process is a major area of study, as these factors can change over the operational lifetime of the facility. ieaghg.org Therefore, while compounds like this compound are functionally valuable, their application occurs within a broader context that necessitates management of their emissions to prevent the formation of potentially harmful secondary products and subsequent environmental impact. forcetechnology.comnilu.no

Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) is the study of how a molecule's chemical structure relates to its biological activity. wikipedia.org Through systematic modification of a molecule's structure and subsequent biological testing, researchers can identify the key chemical features, known as the pharmacophore, that are responsible for its biological effects. oncodesign-services.com This analysis allows for the optimization of potency, selectivity, and other pharmacokinetic properties. oncodesign-services.commdpi.com

Correlation of Alkyl Chain Length and Substitution Patterns with Biological Potency

The length of the alkyl chain attached to the morpholine nitrogen atom is a critical determinant of biological potency. A clear relationship has been established in studies of N-alkylmorpholine derivatives against various microorganisms. Research on a series of N-alkylmorpholine derivatives tested against Methicillin-Resistant Staphylococcus aureus (MRSA) demonstrated that the antibacterial effect is highly dependent on the alkyl chain length. chemrxiv.org

Compounds with alkyl chains ranging from n-dodecyl (C12) to n-hexadecyl (C16) exhibited the strongest bactericidal activity, with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values as low as 3.9 µg/mL. chemrxiv.org In contrast, derivatives with shorter alkyl chains (fewer than five carbon atoms) were found to be inactive against MRSA. chemrxiv.org This indicates that a certain degree of lipophilicity, conferred by a sufficiently long alkyl chain, is necessary for effective antimicrobial action, likely by facilitating interaction with or disruption of the bacterial cell membrane. Based on this trend, this compound, with its C8 chain, would be expected to have moderate activity.

This principle is not limited to antimicrobial activity. In studies of phenolic acid derivatives, the length of the ester alkyl chain also significantly influenced cytotoxic activity against cancer cell lines. uc.pt For both caffeates and gallates, propyl (C3) esters showed more pronounced growth-inhibition than their methyl (C1) or octyl (C8) counterparts, suggesting an optimal chain length for this specific biological effect. uc.pt

Interactive Table: Effect of Alkyl Chain Length on Anti-MRSA Activity of N-Alkylmorpholine Derivatives chemrxiv.org

| Compound (Alkyl Chain) | MIC (µg/mL) | MBC (µg/mL) | Activity Level |

|---|---|---|---|

| n-Dodecyl (C12) | 3.9 | 3.9 | High |

| n-Tridecyl (C13) | 3.9 | 3.9 | High |

| n-Tetradecyl (C14) | 3.9 | 3.9 | High |

| n-Pentadecyl (C15) | 3.9 | 3.9 | High |

| n-Hexadecyl (C16) | 3.9 | 3.9 | High |

Impact of Quaternization on Bioactivity Profiles

Quaternization of the nitrogen atom in the morpholine ring is a chemical modification that can significantly enhance biological activity. nih.gov This process involves converting the tertiary amine in the N-alkylmorpholine to a quaternary ammonium salt (QAS), which carries a permanent positive charge. chemrxiv.orgresearchgate.net This positive charge is known to improve the interaction between the molecule and negatively charged surfaces, such as the cell walls of microorganisms or the phosphate (B84403) backbone of DNA. nih.gov

Influence of Molecular Moieties on Specific Biological Effects

The biological activity of morpholine-based compounds is not solely dependent on the alkyl chain or quaternization; the presence and position of other molecular moieties are also crucial. The morpholine ring itself is considered a valuable pharmacophore in drug design, as it can improve physicochemical properties like solubility and membrane permeability. mdpi.comnih.gov

The addition of specific functional groups can dramatically alter and enhance biological effects. For instance:

Trifluoromethyl Groups: The incorporation of highly electron-withdrawing trifluoromethyl groups into morpholine-substituted tetrahydroquinoline derivatives was found to significantly increase their cytotoxic activity against several cancer cell lines. mdpi.com

Heterocyclic Moieties: The presence of other heterocyclic moieties on morpholine derivatives has been shown to result in promising biological activity, including anticancer and carbonic anhydrase inhibitory effects. nih.gov

Hydroxyl and Phenylamino (B1219803) Groups: The strategic placement of hydroxyl groups can allow for highly stabilizing intramolecular hydrogen bonds, affecting the molecule's preferred conformation and interaction with biological targets. uc.pt In another example, the presence of a phenylamino group on a quinoline (B57606) core with a morpholine-containing side chain was critical for cholinesterase inhibition, with its interaction with specific amino acid residues like Tyr341 and Asp74 being key to its binding. mdpi.com

Advanced Analytical Characterization Techniques for 4 Octylmorpholine

Spectroscopic Analysis of Molecular Structure

Spectroscopic techniques provide fundamental insights into the atomic and molecular composition of 4-Octylmorpholine, offering irrefutable evidence of its structural integrity.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular framework of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom, confirming the connectivity of the octyl chain to the nitrogen atom of the morpholine (B109124) ring.

In scientific literature, the characterization of this compound consistently includes ¹H and ¹³C NMR analysis, with obtained data corresponding to established literature values. While specific spectral data points are often referenced rather than explicitly detailed in all publications, the expected chemical shifts can be accurately predicted based on the molecule's structure.

¹H NMR: The proton spectrum would exhibit characteristic signals for the protons on the morpholine ring and the octyl chain. The protons on the carbons adjacent to the oxygen (O-CH₂) in the morpholine ring are expected to appear downfield, typically in the range of 3.6-3.8 ppm. The protons on the carbons adjacent to the nitrogen (N-CH₂) of the morpholine ring would resonate at a slightly higher field, around 2.4-2.6 ppm. The N-CH₂ protons of the octyl chain would also be in a similar region. The methylene (B1212753) (CH₂) groups of the octyl chain would produce a complex multiplet in the 1.2-1.6 ppm range, while the terminal methyl (CH₃) group would appear as a triplet around 0.9 ppm.

¹³C NMR: The carbon spectrum provides complementary information. The carbons bonded to the heteroatoms are the most deshielded. The O-CH₂ carbons of the morpholine ring would appear around 67 ppm, while the N-CH₂ carbons of the ring would be found near 54 ppm. The carbons of the octyl chain would show distinct signals, with the carbon attached to the nitrogen (N-CH₂) appearing around 59 ppm and the terminal methyl carbon resonating at the highest field, typically near 14 ppm.

| ¹H NMR Data | ¹³C NMR Data | ||

|---|---|---|---|

| Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) | Assignment |

| ~3.7 (t) | Morpholine O-CH₂ | ~67 | Morpholine O-CH₂ |

| ~2.4 (t) | Morpholine N-CH₂ | ~59 | Octyl N-CH₂ |

| ~2.3 (t) | Octyl N-CH₂ | ~54 | Morpholine N-CH₂ |

| ~1.5 (quint) | Octyl N-CH₂-CH₂ | ~32 | Octyl Chain CH₂ |

| ~1.3 (m) | Octyl Chain -(CH₂)₅- | ~29 | Octyl Chain CH₂ |

| ~0.9 (t) | Octyl -CH₃ | ~27 | Octyl Chain CH₂ |

| ~23 | Octyl Chain CH₂ | ||

| ~14 | Octyl -CH₃ |

Mass spectrometry is employed to confirm the molecular weight of this compound and to gain insight into its structure through fragmentation patterns. Electrospray Ionization (ESI) is a common technique used for this analysis.

For this compound, ESI-MS analysis confirms the molecular mass by detecting the protonated molecule [M+H]⁺. The calculated mass for this ion is 200.38 amu. Experimental findings show a corresponding peak at an m/z of 200.24, which is in strong agreement with the theoretical value and confirms the successful synthesis of the target compound. researchgate.net

| Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|

| [M+H]⁺ | 200.38 | 200.24 | researchgate.net |

Chromatographic Separation and Purity Determination

Chromatographic techniques are indispensable for the isolation, purification, and purity assessment of this compound.

Following its synthesis, this compound is typically isolated and purified from the reaction mixture using column chromatography. researchgate.net This technique separates compounds based on their differential adsorption to a stationary phase.

A common method involves using silica (B1680970) gel as the stationary phase and a gradient elution system for the mobile phase. For instance, a gradient starting with a 1:1 mixture of petroleum ether and ethyl acetate (B1210297), moving to pure ethyl acetate, and finally to 1% methanol (B129727) in ethyl acetate with 0.1% triethylamine (B128534) has been successfully used to obtain pure this compound as a clear, viscous oil. researchgate.net

Gas Chromatography (GC) is a powerful tool for monitoring the progress of the reaction that produces this compound and for quantifying its yield. researchgate.net The reaction mixture can be analyzed at various time points to determine the conversion of reactants and the formation of the product. researchgate.net

Quantitative analysis is often performed using a gas chromatograph equipped with a Flame Ionization Detector (FID). A capillary column, such as an HP-5 (30 m × 0.32 mm × 0.25 μm), is typically used for the separation. researchgate.net This method allows for precise determination of the compound's purity, with isolated this compound generally estimated to be greater than 98% pure. researchgate.net Furthermore, GC coupled with a Mass Spectrometry Detector (GC/MSD) can be used for qualitative analysis of reaction mixtures. researchgate.net

Interplay of Analytical Data for Comprehensive Structural Elucidation

The comprehensive and unambiguous structural elucidation of this compound is achieved through the synergistic interplay of the analytical data discussed. NMR spectroscopy provides the detailed blueprint of the molecule's carbon-hydrogen framework, confirming the precise arrangement of the octyl and morpholine moieties. Mass spectrometry validates this structure by providing an accurate molecular weight. researchgate.net

Finally, chromatographic techniques like column and gas chromatography ensure that the compound being analyzed is pure. researchgate.net GC analysis, in particular, confirms the purity of the sample subjected to spectroscopic analysis, ensuring that the NMR and MS data are representative of this compound and not contaminants. researchgate.net Together, these methods provide a complete and reliable characterization of the compound's identity, structure, and purity.

Theoretical and Computational Chemistry Approaches

Molecular Modeling and Docking Simulations for Biological Activity Prediction

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. wikipedia.org These methods are instrumental in drug discovery and materials science for predicting how a molecule like 4-octylmorpholine might interact with biological targets such as proteins or enzymes. wikipedia.orgekb.eg

Molecular docking is a key simulation technique that predicts the preferred orientation of a ligand when it binds to a target molecule to form a stable complex. mdpi.com For this compound, docking simulations could be used to screen for potential biological targets by computationally placing the molecule into the binding sites of various proteins. The process involves a search algorithm to generate numerous possible binding poses and a scoring function to rank them based on binding energy, providing a prediction of the binding affinity. nih.gov

A typical molecular docking workflow for this compound would involve:

Preparation of the Receptor and Ligand: A high-resolution 3D structure of a target protein is obtained, often from a database like the Protein Data Bank. The 3D structure of this compound is generated and its geometry is optimized. wisc.edu

Docking Simulation: Using software like AutoDock or Glide, this compound is flexibly docked into the defined binding site of the receptor. nih.gov The program explores various conformations of the ligand and its orientation within the site.

Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the free energy of binding. Lower scores typically indicate more favorable binding. mdpi.com The interactions, such as hydrogen bonds and hydrophobic interactions between this compound and the protein's amino acid residues, are then analyzed. mdpi.com

For instance, a docking study of the structurally related compound 4-octylphenol (B30498) with human serum albumin (HSA) revealed that it binds primarily to a specific site (Site I) through hydrogen bonds and hydrophobic interactions. nih.gov A similar study on this compound would likely show the morpholine (B109124) ring's oxygen and nitrogen atoms acting as hydrogen bond acceptors, while the long octyl chain would engage in hydrophobic interactions within a nonpolar pocket of a target protein.

Table 1: Hypothetical Docking Simulation Results for this compound with a Target Protein This table presents illustrative data that could be generated from a molecular docking simulation.

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | Indicates strong, favorable binding affinity. |

| Key Interacting Residues | LEU34, VAL56, PHE102, SER105 | Specifies the amino acids in the binding pocket that interact with the ligand. |

| Hydrogen Bonds | 1 (with SER105) | The morpholine oxygen acts as a hydrogen bond acceptor. |

| Hydrophobic Interactions | LEU34, VAL56, PHE102 | The octyl chain fits into a nonpolar pocket formed by these residues. |

Quantum Chemical Calculations of Electronic Properties and Reactivity

Quantum chemistry applies the principles of quantum mechanics to chemical systems to calculate electronic structure and properties. mathmol.net Methods like Density Functional Theory (DFT) are widely used to investigate the electronic characteristics of molecules, which govern their reactivity. ekb.egmdpi.com For this compound, these calculations can determine properties such as orbital energies, charge distribution, and molecular electrostatic potential.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a large gap suggests high stability and low reactivity. mdpi.com

A quantum chemical analysis of this compound would likely reveal:

The HOMO is localized on the morpholine ring, specifically on the nitrogen atom, which is the most electron-rich part of the molecule.

The LUMO is distributed more broadly across the molecule.

The Molecular Electrostatic Potential (MEP) map would show a negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating regions susceptible to electrophilic attack, and a positive potential (blue) around the hydrogen atoms.

These calculations are performed using software packages like Gaussian, which can compute various molecular properties based on a chosen level of theory and basis set (e.g., B3LYP/6-31G*). sciforum.netrsc.org

Table 2: Exemplary Quantum Chemical Properties of this compound This table shows theoretical data that would result from a DFT calculation.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates the energy of the highest energy electrons available for reaction (electron-donating ability). |

| LUMO Energy | 1.5 eV | Indicates the energy of the lowest energy empty orbital available to accept electrons (electron-accepting ability). |

| HOMO-LUMO Gap | 7.7 eV | A large gap suggests high kinetic stability and low chemical reactivity. |

| Dipole Moment | 1.9 D | Quantifies the overall polarity of the molecule, arising from the polar morpholine group. |

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the detailed pathways of chemical reactions. sumitomo-chem.co.jp By mapping the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states—the high-energy structures that connect them. sciforum.netsumitomo-chem.co.jp The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. sumitomo-chem.co.jp

For this compound, computational studies could investigate various reactions, such as its synthesis, oxidation, or its role as a catalyst. For example, the synthesis of N-alkylated morpholines can occur via nucleophilic substitution. A computational study could model the reaction of morpholine with an octyl halide. Such a study would calculate the energies of the reactants, the transition state for the nucleophilic attack of the morpholine nitrogen on the octyl halide, and the final product, this compound.

The process would involve:

Geometry Optimization: The 3D structures of reactants, products, and guessed transition states are optimized to find their lowest energy conformations. wisc.edu

Transition State Search: Sophisticated algorithms are used to locate the exact geometry of the transition state, which is a first-order saddle point on the potential energy surface.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, product, intermediate) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. wisc.edu

These theoretical investigations can clarify reaction feasibility, predict product selectivity, and guide the optimization of reaction conditions without the need for extensive experimentation. nih.govnih.gov

Future Research Directions and Translational Opportunities

Development of Sustainable and Environmentally Benign Synthetic Pathways

The future production of 4-octylmorpholine must align with the principles of green chemistry to ensure economic and environmental viability. Research should focus on developing synthetic routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks. fishersci.se

One promising approach is the catalytic N-heterocyclization of primary amines with diols. For instance, a Cp*Ir complex has been shown to effectively catalyze the synthesis of various cyclic amines from diols and primary amines, with water as the only byproduct, making the process environmentally friendly. nih.gov This methodology could be adapted for the synthesis of this compound by reacting octylamine (B49996) with diethylene glycol in the presence of a suitable catalyst system. The reactions often proceed under relatively mild conditions, and optimization with bases like sodium bicarbonate can lead to excellent yields. nih.gov

Further research into sustainable pathways could explore:

Bio-based Feedstocks: Investigating the use of 1-octanol (B28484) derived from biomass as a renewable source for the octyl group.

Catalyst Development: Designing non-precious metal catalysts or recyclable catalysts, such as choline (B1196258) hydroxide (B78521), which is biodegradable and effective in aqueous media, to replace expensive and toxic reagents. citeab.com

Alternative Energy Sources: Utilizing methods like sonochemistry or mechanochemistry, which can lead to high yields in shorter reaction times, often without the need for solvents. fishersci.ca

A comparative analysis of potential green synthetic routes is presented below.

| Synthetic Route | Precursors | Catalyst/Conditions | Key Advantages |

| Catalytic Amination | Octylamine, Diethylene Glycol | Cp*Ir complex, NaHCO₃ | High atom economy, water as sole byproduct. nih.gov |

| Reductive Amination | Morpholine (B109124), Octanal | H₂, Heterogeneous Catalyst (e.g., Pd/C) | Use of renewable aldehydes, potential for continuous flow processes. |

| Bio-catalysis | (Potential) | Engineered Enzymes | High selectivity, mild reaction conditions, biodegradable catalysts. |

| Solvent-Free Synthesis | Morpholine, 1-Bromooctane | Mechanochemical (Ball-milling) | Reduced solvent waste, potentially faster reaction rates. fishersci.ca |

Exploration of Novel Multifunctional Applications in Emerging Technologies

The amphiphilic nature of this compound—possessing both a polar morpholine group and a non-polar octyl chain—makes it a prime candidate for applications in multifunctional materials and emerging technologies. americanelements.comamericanelements.com Future research should explore its potential in areas where interfacial properties are critical.

Emerging technologies where this compound could be applied include: cohlife.orgatamanchemicals.com

Advanced Materials: It could serve as a structure-directing agent or stabilizer in the synthesis of nanoparticles or as a compatibilizer in polymer blends. thegoodscentscompany.com In materials science, it could be integrated into composites to serve purposes beyond structural support, such as embedded sensing or power generation. americanelements.com

Energy: In energy applications, it could be investigated as a corrosion inhibitor in biofuel systems or as an electrolyte additive in next-generation batteries to improve stability and performance.

Electronics and IT: The compound could be used as a surface modification agent for components in flexible electronics or as a dispersant for conductive inks containing materials like graphene or carbon nanotubes. fishersci.ptcenmed.com

Biotechnology: Its surfactant properties could be harnessed in drug delivery systems or for the stabilization of biological formulations. cenmed.com

Advanced In-situ Spectroscopic Techniques for Real-time Mechanistic Insight

To optimize the synthesis and application of this compound, a deep understanding of its reaction mechanisms is essential. Advanced in-situ spectroscopic techniques can provide real-time data on reactant consumption, intermediate formation, and product generation without the need for sample extraction. fishersci.ca

Future mechanistic studies could employ:

In-situ FTIR and Raman Spectroscopy: These techniques can monitor the vibrational modes of functional groups involved in the synthesis of this compound, such as the N-H bond of morpholine and the C=O of an octyl aldehyde precursor, providing kinetic data and insight into reaction pathways. fishersci.canih.gov Fiber-optic probes can be directly inserted into the reaction vessel to track the concentration of species under actual process conditions. fishersci.ca

In-situ X-ray Absorption Spectroscopy (XAS): If a metal catalyst is used for synthesis, XAS can provide information on the oxidation state and coordination environment of the metal center during the catalytic cycle, helping to identify the active catalytic species. nih.govfishersci.ca

Process Analytical Technology (PAT): Integrating these spectroscopic tools into an automated reactor system would enable precise control over reaction parameters, ensuring process safety, reliability, and efficient scale-up. fishersci.ca For example, monitoring the formation of intermediates can prevent the buildup of unstable species and ensure the reaction goes to completion. mpg.de

Comprehensive Toxicological and Environmental Impact Assessments

A complete understanding of the toxicological profile and environmental fate of this compound is crucial for its safe and responsible commercialization. A comprehensive assessment should be conducted following established international guidelines. nih.govontosight.ai

Key areas for investigation include:

Human Health Toxicology:

In Vitro Tests: Genotoxicity assays (e.g., Ames test), cytotoxicity studies on relevant cell lines, and skin/eye irritation tests to screen for potential hazards. ontosight.aiwikidata.org

In Silico Modeling: Computational models to predict toxicity and metabolic pathways, reducing the need for extensive animal testing. ontosight.ai

Repeated Dose Studies: If initial screenings indicate potential risk, studies like the OECD TG 422 can assess systemic toxicity and reproductive/developmental effects. cenmed.com

Environmental Impact Assessment:

Biodegradability: Determining the rate and extent of degradation in various environmental compartments (water, soil).

Bioaccumulation Potential: The lipophilic octyl chain suggests a potential for bioaccumulation, which must be quantified.

Ecotoxicity: Assessing the acute and chronic toxicity to aquatic organisms (fish, daphnia, algae) and terrestrial organisms.

Life Cycle Assessment (LCA): A holistic evaluation of the environmental footprint of this compound, from raw material extraction and synthesis to end-of-life disposal or recycling. cenmed.com This includes quantifying impacts such as global warming potential (greenhouse gas emissions), water usage, and resource depletion. cenmed.comfishersci.atontosight.ai

Synergistic Effects in Blended Systems and Nanocomposites

The unique molecular structure of this compound suggests its potential to create synergistic effects when incorporated into blended materials and nanocomposites, leading to properties that surpass the simple sum of the individual components. wikipedia.orgamericanelements.com

Future research should focus on:

Polymer Blends: Investigating this compound as a compatibilizer in immiscible polymer blends. The polar morpholine head could interact with a polar polymer (e.g., polyester), while the non-polar octyl tail interacts with a non-polar polymer (e.g., polyethylene), improving interfacial adhesion and enhancing the mechanical properties of the blend.

Nanocomposites: Exploring its role as a dispersing agent or surface modifier for nanofillers. fishersci.co.uk The morpholine group can bond to the surface of inorganic fillers like silica (B1680970) nanoparticles, iron oxides, or clays (B1170129) (e.g., montmorillonite), while the octyl chain provides compatibility with a polymer matrix. fishersci.co.ukfishersci.ca This can lead to:

Improved Dispersion: Preventing the agglomeration of nanoparticles, which is critical for achieving enhanced mechanical, thermal, or barrier properties. fishersci.co.uk

Enhanced Interfacial Bonding: Strengthening the connection between the filler and the matrix, allowing for more effective stress transfer and improved material toughness.

Novel Functionality: Creating nanocomposites with tailored properties for applications in bone tissue engineering, where mechanically strong and lightweight materials are needed. fishersci.co.uk

The table below outlines potential synergistic systems for investigation.

| System | Role of this compound | Potential Synergistic Effect |

| Polyolefin/Polyester Blend | Compatibilizer | Improved toughness and impact strength. |

| Epoxy/Silica Nanocomposite | Dispersant/Coupling Agent | Increased tensile strength and thermal stability. |

| Natural Rubber/Carbon Nanotube Composite | Dispersant | Enhanced electrical conductivity and mechanical reinforcement. |

| Polypropylene/Montmorillonite Clay | Intercalating Agent | Improved barrier properties for packaging applications. nih.govfishersci.se |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Octylmorpholine, and what key reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves alkylation of morpholine with 1-bromooctane under basic conditions. Critical parameters include:

- Temperature : 80–100°C to ensure sufficient reactivity.

- Catalyst : Sodium hydroxide or potassium carbonate to deprotonate morpholine.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution .

- Reaction Time : 12–24 hours for complete conversion.

Experimental reproducibility requires meticulous documentation of stoichiometry and purification steps (e.g., distillation or column chromatography) .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm substitution patterns and octyl chain integration.

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (theoretical: 227.36 g/mol).

- Elemental Analysis : Validate empirical formula (CHNO).

Data should align with established protocols for reproducibility .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Solubility : Lipophilic due to the octyl chain; soluble in organic solvents (e.g., ethanol, chloroform) but insoluble in water. Quantify via shake-flask method .

- Stability : Hydrolytically stable under neutral conditions but degrades in strong acids/bases. Monitor via accelerated stability studies (40°C/75% RH for 6 weeks) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in scale-up attempts?

- Methodological Answer :

- Design of Experiments (DoE) : Screen variables (temperature, catalyst loading) using fractional factorial designs.

- Catalyst Optimization : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

- Purification : Employ fractional distillation or preparative HPLC to isolate high-purity product.

Document iterative adjustments in supplementary materials to enable peer validation .

Q. How should contradictory data regarding this compound’s biological activity (e.g., cytotoxicity vs. inertness) be resolved?

- Methodological Answer :

- Dose-Response Assays : Test across a concentration gradient (1 nM–100 µM) to identify threshold effects.

- Cell Line Specificity : Compare results in multiple models (e.g., HEK293 vs. HeLa cells).

- Mechanistic Studies : Use molecular docking to predict interactions with biological targets (e.g., membrane proteins) .

Replicate experiments under controlled conditions and report statistical significance (p < 0.05) .

Q. What computational methods are suitable for predicting this compound’s reactivity and environmental persistence?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies to predict degradation pathways.

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess bioaccumulation potential.

- QSAR Models : Estimate ecotoxicity endpoints (e.g., LC for aquatic organisms) .

Validate predictions with experimental toxicity assays (e.g., Daphnia magna acute toxicity tests) .

Q. How can researchers assess the environmental impact of this compound during disposal or accidental release?

- Methodological Answer :

- Biodegradation Studies : Use OECD 301F (manometric respirometry) to measure microbial breakdown.

- Adsorption Analysis : Perform batch experiments with soil samples to determine K values.

- Regulatory Compliance : Cross-reference with REACH guidelines for SVHC (Substances of Very High Concern) criteria .

Notes

- Advanced questions emphasize iterative validation and interdisciplinary methods.

- Methodological rigor aligns with journal standards for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.